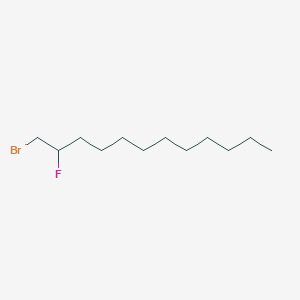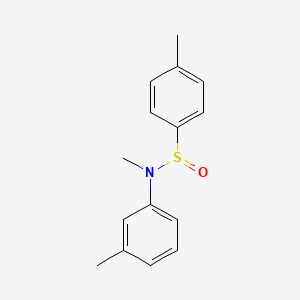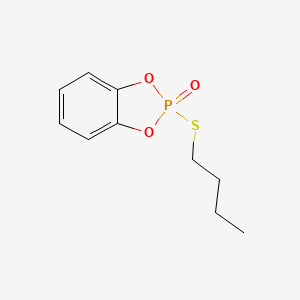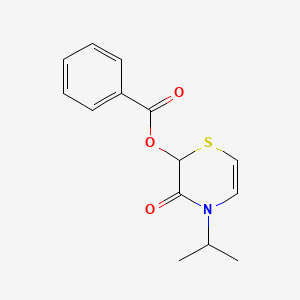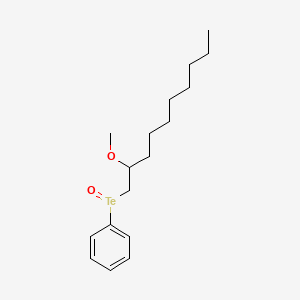![molecular formula C15H24O4 B14407188 Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate CAS No. 81842-07-1](/img/structure/B14407188.png)
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(1,4-dioxaspiro[45]dec-7-en-8-yl)pentanoate is a chemical compound with a unique spirocyclic structure This compound contains a spiro[45]decane ring system fused with a 1,4-dioxane ring, making it an interesting subject for various chemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is not fully understood. its reactivity is primarily due to the presence of the ester functional group and the spirocyclic structure, which can interact with various molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A structurally related compound with similar reactivity.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Another spirocyclic compound with boronic acid functionality.
Uniqueness
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is unique due to its specific ester functional group and the length of the pentanoate chain, which can influence its reactivity and potential applications. The combination of the spirocyclic structure and the ester group makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
81842-07-1 |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate |
InChI |
InChI=1S/C15H24O4/c1-2-17-14(16)6-4-3-5-13-7-9-15(10-8-13)18-11-12-19-15/h7H,2-6,8-12H2,1H3 |
InChI-Schlüssel |
OUEOGEQPSGOVPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCC1=CCC2(CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
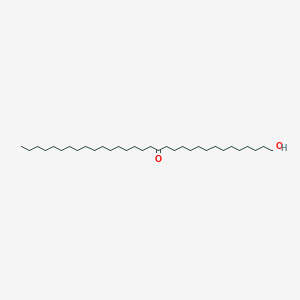
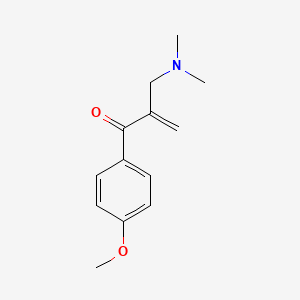
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
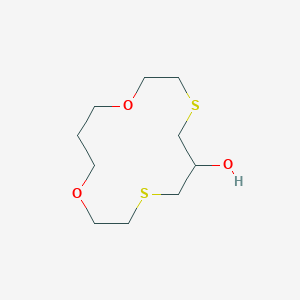
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
